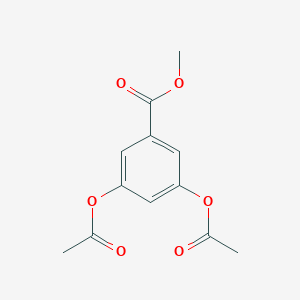

Methyl 3,5-diacetoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,5-diacetoxybenzoate is an organic compound with the molecular formula C12H12O6 It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 5 on the benzene ring are acetylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3,5-diacetoxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of methyl 3,5-bis(acetyloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,5-diacetoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and acetic acid.

Reduction: Reduction reactions can convert the ester groups to alcohols, forming methyl 3,5-dihydroxybenzoate.

Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products

Hydrolysis: 3,5-dihydroxybenzoic acid and acetic acid.

Reduction: Methyl 3,5-dihydroxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3,5-diacetoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a prodrug for delivering active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of methyl 3,5-bis(acetyloxy)benzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to changes in cellular processes. The acetyl groups can be hydrolyzed to release active compounds that exert their effects through various molecular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3,5-dihydroxybenzoate: This compound is similar in structure but lacks the acetyl groups. It has different reactivity and applications.

Methyl 3,5-bis(benzoyloxy)benzoate: Another ester derivative with benzoyl groups instead of acetyl groups, used in different chemical contexts.

3,5-Dihydroxybenzoic acid: The parent compound from which methyl 3,5-bis(acetyloxy)benzoate is derived.

Uniqueness

Methyl 3,5-diacetoxybenzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry and research applications.

Activité Biologique

Methyl 3,5-diacetoxybenzoate (CAS No. 2150-36-9) is an organic compound belonging to the class of benzoate esters. Its molecular formula is C12H12O6, and it has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 252.22 g/mol

- Synonyms : 3,5-Diacetoxybenzoic acid methyl ester, 5-(Methoxycarbonyl)-1,3-phenylene diacetate

- Structure : The compound features two acetoxy groups at the 3 and 5 positions of the benzoate ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various acetoxybenzoates, it was found that this compound effectively inhibited bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial membrane integrity.

Enzymatic Reactions

The compound has been involved in enzymatic studies where lipases catalyze interesterification reactions. The deacetylation of this compound leads to the formation of hydroxybenzoates, which have various biological implications . This reaction highlights its potential utility in synthetic organic chemistry and biocatalysis.

Study on Larvicidal Activity

A recent study explored the larvicidal activity of compounds structurally similar to this compound against Aedes aegypti, the vector for several arboviruses. The results showed significant larvicidal effects with LC50 values indicating effective control at low concentrations . Although this study did not directly test this compound, its structural similarities suggest it could exhibit comparable activity.

Toxicity Assessments

Toxicological evaluations have indicated that derivatives of acetoxybenzoates possess low cytotoxicity towards human cells while maintaining effective antimicrobial and insecticidal properties . This safety profile is crucial for developing therapeutic agents from these compounds.

Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 3,5-diacetyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEYNOHQYSXYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428682 |

Source

|

| Record name | methyl 3,5-bis(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-36-9 |

Source

|

| Record name | methyl 3,5-bis(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.